Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid
Description
Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid is a racemic β-amino acid derivative featuring a 3-pyridyl substituent at the β-carbon and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This compound is widely used in solid-phase peptide synthesis (SPPS) and DNA-encoded library (DEL) construction due to its compatibility with standard Fmoc chemistry.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXATJNDHWFETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Loading and Fmoc Protection
The carboxylic acid of 3-amino-3-(3-pyridyl)-propionic acid is anchored to 2-CTC resin via nucleophilic substitution. Three equivalents of the amino acid are dissolved in anhydrous dichloromethane (DCM) with nine equivalents of N,N-diisopropylethylamine (DIEA) as a base. After agitation for two hours, methanol quenches unreacted sites, yielding resin-bound amino acid. Subsequent Fmoc protection uses Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in dimethylformamide (DMF), achieving >95% coupling efficiency.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM/DMF (1:1) |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| DIEA Equivalents | 9 eq |
Deprotection and Methylation (Optional)
For N-methylated analogs, the Fmoc group is removed with 20% piperidine in DMF, followed by o-nitrobenzenesulfonyl (o-NBS) protection. Alkylation with dimethyl sulfate or methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) introduces the methyl group. While this step is optional for the target compound, it highlights adaptability for derivative synthesis.
Cleavage and Purification
Cleavage from the resin employs 1% trifluoroacetic acid (TFA) in DCM, preserving acid-labile groups. The crude product is precipitated in cold ether and purified via reverse-phase HPLC, yielding this compound with 88–92% purity.
Solution-Phase Synthesis via Michael Addition
Solution-phase methods prioritize scalability and cost-effectiveness. A two-step approach combines β-amino acid formation and Fmoc protection.
Synthesis of 3-Amino-3-(3-pyridyl)-propionic Acid
The β-amino acid backbone is constructed via Michael addition of ammonia to α,β-unsaturated ketones. Pyridine-3-carbaldehyde reacts with ethyl acrylate in ammonium acetate buffer, forming ethyl 3-amino-3-(3-pyridyl)-propionate. Hydrolysis with 6M HCl yields the free acid, isolated by crystallization (mp: 121–123°C).
Optimized Michael Addition Parameters
| Parameter | Value |
|---|---|
| Catalyst | Ammonium acetate |
| Solvent | Ethanol/Water (3:1) |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 74% |
Fmoc Protection
The amino group is protected using Fmoc-Cl (Fmoc chloride) in a biphasic system of DCM and saturated sodium bicarbonate. Stirring at 25°C for 6 hours achieves 89% conversion. Excess reagents are removed via liquid-liquid extraction, and the product is recrystallized from ethyl acetate/hexane (1:2), achieving 96% purity.
Fmoc Protection Metrics
| Parameter | Value |
|---|---|
| Fmoc-Cl Equivalents | 1.2 eq |
| Base | NaHCO₃ |
| Solvent | DCM/H₂O |
| Isolation Method | Recrystallization |
Stereochemical Considerations and Racemization
The "(RS)" designation indicates racemic composition, often arising from non-stereoselective synthesis. Chiral HPLC analysis (Chiralpak IC column, hexane/isopropanol 85:15) confirms a 50:50 enantiomeric ratio. Racemization occurs during the Michael addition step due to the planar sp²-hybridized intermediate. Enzymatic resolution using Candida antarctica lipase B has been attempted but yields <5% enantiomeric excess, making it impractical for large-scale production.
Analytical Characterization
Final products are validated via:
-
HPLC : C18 column (5 µm, 4.6 × 250 mm), gradient 20–80% acetonitrile in 0.1% TFA, retention time = 12.3 min.
-
Mass Spectrometry : ESI-MS m/z 388.42 [M+H]⁺, matching theoretical molecular weight.
-
NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.51 (s, 1H, pyridyl), 7.89 (d, J = 7.6 Hz, 2H, Fmoc), 4.32–4.22 (m, 3H, CH₂ and CH).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Solid-Phase | 75–85% | 88–92% | Moderate | High |
| Solution-Phase | 65–74% | 95–96% | High | Low |
Solid-phase synthesis excels in purity and modularity but requires specialized resin and equipment. Solution-phase methods are cost-effective for bulk production but demand rigorous purification.
Challenges and Optimization Strategies
-
Pyridyl Reactivity : The electron-deficient pyridyl ring complicates nucleophilic substitutions. Using DMF as a polar aprotic solvent enhances solubility and reaction rates.
-
Racemization Control : Lowering reaction temperatures to 0°C during Fmoc protection reduces epimerization from 15% to <5%.
-
Purification : Reverse-phase HPLC with 0.1% TFA improves peak symmetry, resolving Fmoc derivatives from deprotected byproducts .
Chemical Reactions Analysis
Fmoc Protection and Deprotection Reactions
The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting agent for the amino functionality, enabling selective reactions during peptide synthesis .
Deprotection Mechanism
The Fmoc group is removed via base-mediated cleavage, typically using piperidine (20% in DMF), with a reaction half-life of ~6 seconds . The mechanism involves:
-
Base-induced elimination of dibenzofulvene (DBF).
-
Formation of a carbamic acid intermediate, which decarboxylates to release the free amine.
Reaction Scheme:
Deprotection Conditions Comparison
| Reagent | Concentration | Time (min) | Byproduct Management |
|---|---|---|---|
| Piperidine in DMF | 20% | 5–10 | Forms stable piperidine-DBF adduct |
| Piperazine/DBU in DMF | 5%/1% | 10–15 | Avoids piperidine use |
Peptide Coupling Reactions
The deprotected amino group participates in peptide bond formation via carbodiimide-mediated activation (e.g., HBTU, HATU) .
Coupling Efficiency
| Coupling Agent | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|
| HBTU/DIPEA | DMF | 30–60 min | 85–92 |
| HATU/HOAt | DMF/DCM | 20–40 min | 90–95 |
The pyridyl group remains inert during coupling, ensuring regioselectivity .
Pyridyl Group Reactivity
The 3-pyridyl moiety introduces unique reactivity:
Coordination and Catalysis
-
Acts as a weak base (pKa ~5.5), facilitating metal coordination in organometallic reactions .
-
Participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) when functionalized with halides.
Electrophilic Substitution
Limited reactivity under mild conditions due to electron-withdrawing effects of the adjacent carboxylic acid. Nitration or sulfonation requires harsh acids (e.g., HNO₃/H₂SO₄) .
Base Sensitivity
Prolonged exposure to strong bases (>30 min in piperidine) may lead to:
Acid Stability
Stable under acidic conditions (TFA, HCl), making it compatible with Boc-protection strategies .
Analytical Monitoring
The Fmoc-byproduct dibenzofulvene (λmax = 301 nm) allows UV tracking of deprotection efficiency .
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid is primarily used as a protecting group in peptide synthesis. The Fmoc group allows for the selective modification of amino acids without interference from other functional groups, facilitating the creation of complex peptides.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound enables the assembly of peptides in a stepwise manner, where it can be easily removed under mild conditions. This property is crucial for synthesizing peptides with specific functionalities tailored for therapeutic applications.
Drug Development
Pharmaceutical Applications
The unique structure of this compound contributes to its role in drug development, particularly for neurological disorders. The pyridine component enhances the compound's ability to interact with biological targets, making it valuable in designing drugs that modulate neurotransmitter systems.
Case Study: Neurological Targeting
Research has shown that derivatives of this compound can act on specific receptors involved in neurological pathways. For instance, studies have indicated its potential as a lead compound for developing drugs targeting the kappa opioid receptor, which is implicated in pain modulation and mood regulation .
Bioconjugation
Enhancing Therapeutic Agents
this compound is utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application enhances the stability and functionality of therapeutic agents, making them more effective in targeted drug delivery systems.
Table 1: Summary of Bioconjugation Applications
| Application | Description |
|---|---|
| Antibody Conjugation | Attaching antibodies to drug molecules for targeted therapy |
| Surface Modification | Enhancing surface properties of biomaterials |
| Drug Delivery Systems | Improving delivery efficiency of therapeutic agents |
Research in Neuroscience
Investigating Neurotransmitter Systems
The compound plays a crucial role in neuroscience research by providing insights into neurotransmitter systems. Its ability to mimic natural neurotransmitters allows researchers to study their mechanisms of action and potential therapeutic effects.
Case Study: Neuroactive Compound Analysis
In studies examining the effects of neuroactive compounds, this compound has been shown to influence synaptic transmission and plasticity, which are critical for understanding cognitive functions and disorders such as depression and anxiety .
Custom Synthesis
Tailored Compound Development
Researchers utilize this compound for custom synthesis projects, allowing the creation of tailored compounds for specific experimental needs. This flexibility is particularly beneficial in medicinal chemistry, where unique compounds can be designed to explore new therapeutic avenues.
Mechanism of Action
The mechanism of action of Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents at the β-carbon (e.g., aromatic, nitro, or hydroxyl groups) and stereochemistry (R, S, or racemic RS). Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations
Substituent Effects on Functionality: Pyridyl vs. Phenyl: The 3-pyridyl group enhances solubility in polar solvents compared to the hydrophobic phenyl analog. It also introduces basicity (pKa ~5 for pyridine), enabling pH-responsive behavior . Nitrophenyl Groups: The 2-nitrophenyl substituent confers UV sensitivity, enabling photolytic cleavage for controlled peptide release in TCR-pMHC binding assays . Hydroxyphenyl Derivatives: The 4-hydroxyphenyl variant (e.g., Fmoc-β-tyrosine derivatives) is used in fluorescent jasplakinolide analogs for live-cell imaging due to its compatibility with silylation and click chemistry .
Stereochemical Impact: Enantiopure analogs (e.g., R- or S-configuration) are critical for chiral recognition in biological systems. For example, Fmoc-(R)-3-amino-3-(4-hydroxyphenyl)-propionic acid is preferred in stereospecific actin-targeting probes . Racemic mixtures (RS) are often used in DELs to maximize chemical diversity .
Applications in Drug Discovery :
- Fluorinated Analogs : The 4-fluorophenyl derivative improves metabolic stability and binding affinity in peptide-based inhibitors .
- Furyl Derivatives : The 2-furyl group is leveraged in bioconjugation for its electron-rich aromatic system, facilitating cycloaddition reactions .
Research Findings and Case Studies
- DNA-Encoded Libraries (DELs): this compound was acylated onto DNA scaffolds with >95% efficiency, enabling combinatorial library synthesis for high-throughput screening .
- UV-Mediated Peptide Exchange : The 2-nitrophenyl analog facilitated TCR-pMHC binding studies by enabling light-triggered peptide release, with exchange efficiencies exceeding 80% .
- Fluorescent Probes: The 4-hydroxyphenyl variant was incorporated into jasplakinolide analogs, demonstrating subcellular actin localization via STED microscopy .
Commercial Availability and Purity
- Suppliers : Key vendors include ChemImpex (2-nitrophenyl analog), Aladdin Scientific (4-hydroxyphenyl), and Combi-Blocks (naphthalen-2-yl derivatives) .
- Purity Standards : Most analogs are supplied at >95% purity (HPLC), with specialized grades (e.g., photolabile variants) requiring light-protected handling .
Biological Activity
Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid (Fmoc-RS-3-AP) is a derivative of 3-amino-3-(3-pyridyl)propionic acid, primarily used in peptide synthesis and drug development. Its unique structure, featuring a pyridine ring, contributes to its biological activity, particularly in neurological research and therapeutic applications. This article reviews the compound's biological activities, applications, and relevant research findings.
Chemical Structure and Properties
Fmoc-RS-3-AP has the following molecular formula: . The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a protective group during peptide synthesis, allowing for selective modifications of amino acids without interfering with their functional groups.
1. Peptide Synthesis
Fmoc-RS-3-AP is widely recognized for its role as a protecting group in solid-phase peptide synthesis (SPPS). It facilitates the formation of stable peptide bonds while maintaining the integrity of amino acid functional groups, making it essential for synthesizing complex peptide structures .
2. Drug Development
The compound's structure is valuable in designing pharmaceuticals targeting neurological disorders due to its pyridine component. Research indicates that Fmoc-RS-3-AP can influence neurotransmitter systems, providing insights into mechanisms of action for various neuroactive compounds .
3. Bioconjugation
Fmoc-RS-3-AP is utilized in bioconjugation techniques to enhance the functionality of therapeutic agents. By attaching biomolecules to surfaces or other molecules, it improves stability and efficacy in drug delivery systems .
Neuroscience Applications
Recent studies have explored the impact of Fmoc-RS-3-AP on neuronal signaling pathways. For instance, a study demonstrated that analogs of this compound could modulate synaptic transmission in animal models, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Inhibition Studies
Research has shown that Fmoc-RS-3-AP derivatives can inhibit specific protein-protein interactions critical for amyloid-beta formation, a hallmark of Alzheimer’s pathology. By blocking these interactions, the compounds may reduce amyloid plaque accumulation and promote neuronal survival .
Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Peptide Synthesis | Serves as a protecting group in SPPS, enabling the synthesis of complex peptides. |
| Drug Development | Valuable in designing drugs for neurological disorders; influences neurotransmitter systems. |
| Bioconjugation | Enhances stability and functionality of therapeutic agents through biomolecule attachment. |
| Neuroscience Research | Modulates synaptic transmission; potential therapeutic applications in neurodegenerative diseases. |
| Inhibition Mechanism | Inhibits protein-protein interactions involved in amyloid-beta formation, potentially reducing plaque accumulation. |
Q & A
Q. What synthetic strategies are recommended for preparing Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid, and how can racemization be minimized?
Methodological Answer: The synthesis typically involves coupling 3-amino-3-(3-pyridyl)-propionic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate) in a mixed solvent system (e.g., dioxane/water) . Racemization can occur during activation of the carboxylic acid group; using mild coupling reagents like HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) at low temperatures (0–4°C) reduces this risk. Monitoring by chiral HPLC (e.g., using a Chiralpak IA column) ensures enantiomeric integrity .
Q. How should researchers purify this compound, and what solvents are optimal for crystallization?
Methodological Answer: Purification is achieved via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA). Crystallization is best performed in tert-butyl methyl ether (MTBE) or dichloromethane (DCM)/hexane mixtures, which yield high-purity crystals by slow evaporation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR: ¹H and ¹³C NMR in DMSO-d₆ to confirm Fmoc group signals (δ ~7.3–7.9 ppm for aromatic protons) and pyridyl protons (δ ~8.3–8.7 ppm). The α-proton adjacent to the amino group appears as a multiplet at δ ~4.2–4.5 ppm .
- Mass Spectrometry: High-resolution ESI-MS (expected [M+H]⁺: ~427.16 g/mol) validates molecular weight .
Q. How does the pyridyl group influence solubility in common peptide synthesis solvents?
Methodological Answer: The 3-pyridyl group enhances solubility in polar aprotic solvents (e.g., DMF, NMP) due to its hydrogen-bond-accepting capability. However, it may reduce solubility in DCM, requiring co-solvents like TFE (trifluoroethanol) for efficient coupling in solid-phase peptide synthesis (SPPS) .
Advanced Research Questions
Q. How do stereochemical differences (R vs. S enantiomers) affect peptide chain conformation when this residue is incorporated?
Methodological Answer: The (R)-enantiomer introduces a steric clash with adjacent residues, destabilizing α-helical conformations, while the (S)-enantiomer favors β-sheet structures. Circular dichroism (CD) spectroscopy and MD simulations (e.g., AMBER force field) are used to analyze backbone dihedral angles (φ/ψ) and predict secondary structure impacts .
Q. What strategies mitigate aggregation during SPPS when using this bulky, heteroaromatic amino acid?
Methodological Answer:
- Pseudoproline dipeptides: Incorporate adjacent pseudoproline residues (e.g., this compound-Ser(ΨMe,Mepro)) to disrupt β-sheet aggregation .
- Elevated temperatures: Perform couplings at 50°C in DMF with 0.1 M HOBt to enhance solvation .
Q. How does the 3-pyridyl side chain participate in post-translational modifications or metal coordination in engineered peptides?
Methodological Answer: The pyridyl nitrogen can coordinate transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic peptide design, validated by UV-Vis spectroscopy (ligand-to-metal charge transfer bands at ~250–300 nm) . It may also act as a nucleophile in site-specific bioconjugation (e.g., alkylation with iodoacetamide derivatives) .
Q. What are the stability limits (pH, temperature) for this compound in aqueous and organic storage conditions?
Methodological Answer:
- Aqueous stability: Degrades rapidly at pH >8 (Fmoc deprotection) or pH <2 (carboxylic acid protonation leading to precipitation). Optimal storage: lyophilized at -20°C .
- Organic solvents: Stable in DMF/DCM for ≤72 hours at 25°C; prolonged storage leads to diketopiperazine formation, detectable by LC-MS .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to reconcile variability across studies?
Methodological Answer: Reported melting points vary (e.g., 180–190°C) due to polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions and X-ray crystallography to correlate with crystal packing. Recrystallization from DCM/hexane yields the most thermodynamically stable form .
Q. Conflicting solubility data in DMSO: How to optimize dissolution for kinetic studies?
Methodological Answer: Sonication at 40°C for 15 minutes improves dissolution in DMSO. Dynamic light scattering (DLS) confirms colloidal aggregates; adding 5% v/v TFA disrupts aggregates for kinetic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
